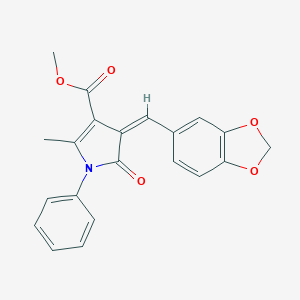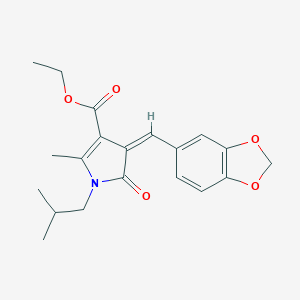![molecular formula C23H16ClNO2 B299099 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B299099.png)
3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the early 1990s by Pfizer as a research chemical for studying the endocannabinoid system. CP-47,497 has since been used extensively in scientific research to understand the mechanism of action of cannabinoids and their potential therapeutic applications.
Mécanisme D'action
3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is highly expressed in the central nervous system. It binds to the receptor and activates it, leading to a range of downstream effects such as inhibition of adenylate cyclase, activation of mitogen-activated protein kinase, and modulation of calcium channels.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, hypothermia, hypolocomotion, and antinociception. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, leading to potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for precise control over the activation of the receptors and the downstream effects. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to bind to other receptors such as the sigma-1 receptor and the GPR55 receptor.
Orientations Futures
There are several potential future directions for research on 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its potential therapeutic applications. One area of interest is in the treatment of pain, as this compound has been shown to have potent analgesic effects. Another area of interest is in the treatment of neurological and psychiatric disorders such as epilepsy, schizophrenia, and depression, as this compound has been shown to modulate the release of neurotransmitters that are involved in these disorders. Additionally, further research is needed to understand the potential off-target effects of this compound and to develop more selective agonists of the cannabinoid receptors.
Méthodes De Synthèse
The synthesis of 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with diphenylacetonitrile to form 3-chloro-diphenylacetonitrile. This intermediate is then reacted with cyclohexanone in the presence of a Lewis acid catalyst to form the bicyclic lactam ring. The final step involves the addition of phenylmagnesium bromide to the lactam ring to form the diphenyl-substituted azabicyclohexane structure.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been extensively used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It has been shown to activate both the CB1 and CB2 cannabinoid receptors with high affinity, leading to a range of physiological and biochemical effects.
Propriétés
Formule moléculaire |
C23H16ClNO2 |
|---|---|
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C23H16ClNO2/c24-17-12-7-13-18(14-17)25-21(26)19-20(22(25)27)23(19,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19-20H |
Clé InChI |
XZKMCCXWLAUMQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3C2C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2(C3C2C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299017.png)

![ethyl 2-(2,3-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299020.png)
![ethyl 2-[4-(cyanomethoxy)-3-ethoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299021.png)
![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299022.png)
![methyl (4Z)-1-(4-bromophenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299023.png)


![ethyl (5E)-5-[(2-chlorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B299030.png)

![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299033.png)
![ethyl 2-[4-(cyanomethoxy)-3-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299035.png)
![ethyl 2-(2-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299036.png)
![ethyl 5-(4-fluorophenyl)-2-[3-methoxy-4-(2-propynyloxy)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299037.png)